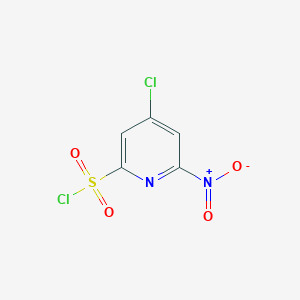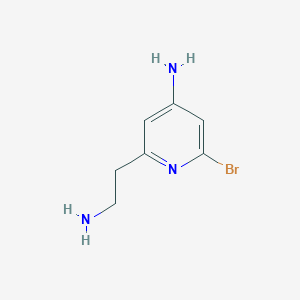
3-Cyclopropoxy-5-isopropoxypicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-isopropoxypicolinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a picolinonitrile core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropoxypicolinonitrile typically involves the reaction of picolinonitrile with cyclopropyl and isopropyl alcohols under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-isopropoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-isopropoxypicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-isopropoxypicolinonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropoxypicolinonitrile: Similar in structure but lacks the cyclopropoxy group.
Cyclopropyl hydroxylamines: Used as precursors in the synthesis of N-heterocycles.
Uniqueness
3-Cyclopropoxy-5-isopropoxypicolinonitrile is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct chemical and physical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-propan-2-yloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-10-5-12(16-9-3-4-9)11(6-13)14-7-10/h5,7-9H,3-4H2,1-2H3 |
Clave InChI |
VLANBWGBRMRDML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(N=C1)C#N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)









